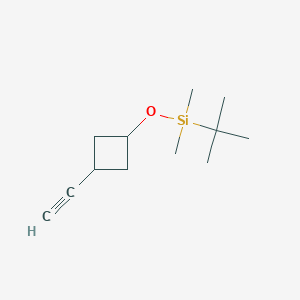
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane is a chemical compound with the molecular formula C12H22OSi. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an ethynyl group, and a cyclobutoxy group attached to a dimethylsilane moiety.
準備方法
The synthesis of tert-butyl(3-ethynylcyclobutoxy)dimethylsilane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclobutoxy group: This can be achieved through the reaction of a cyclobutanol derivative with an appropriate reagent to introduce the ethynyl group.
Introduction of the tert-butyl group: This step involves the reaction of the intermediate compound with tert-butyl chloride in the presence of a base.
Attachment of the dimethylsilane moiety: The final step involves the reaction of the intermediate with dimethylchlorosilane in the presence of a catalyst to form the desired product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the ethynyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of tert-butyl(3-ethynylcyclobutoxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a silylating agent, protecting hydroxyl groups via silylation. This protection is crucial in various synthetic processes, allowing for selective reactions to occur without interference from hydroxyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
類似化合物との比較
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane can be compared with other similar compounds, such as:
Tert-butyl(dimethyl)silanol: This compound also contains a tert-butyl group and a dimethylsilane moiety but lacks the ethynyl and cyclobutoxy groups.
Tert-butyl(ethynyl)dimethylsilane: This compound contains a tert-butyl group and an ethynyl group but lacks the cyclobutoxy group.
Cyclobutoxy(dimethyl)silane: This compound contains a cyclobutoxy group and a dimethylsilane moiety but lacks the tert-butyl and ethynyl groups.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical properties and reactivity compared to its similar compounds.
特性
分子式 |
C12H22OSi |
|---|---|
分子量 |
210.39 g/mol |
IUPAC名 |
tert-butyl-(3-ethynylcyclobutyl)oxy-dimethylsilane |
InChI |
InChI=1S/C12H22OSi/c1-7-10-8-11(9-10)13-14(5,6)12(2,3)4/h1,10-11H,8-9H2,2-6H3 |
InChIキー |
BFVCRAMXPHGHIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















